Cas no 2034607-02-6 (2-bromo-N-{1-(oxolan-3-yl)piperidin-4-ylmethyl}benzamide)

2-bromo-N-{1-(oxolan-3-yl)piperidin-4-ylmethyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-N-{1-(oxolan-3-yl)piperidin-4-ylmethyl}benzamide
- 2-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide
- 2-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide
- AKOS026697091
- F6556-3184
- 2034607-02-6
- 2-bromo-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide
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- Inchi: 1S/C17H23BrN2O2/c18-16-4-2-1-3-15(16)17(21)19-11-13-5-8-20(9-6-13)14-7-10-22-12-14/h1-4,13-14H,5-12H2,(H,19,21)
- InChI Key: AFGRSFFJZLEUSR-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C(NCC1CCN(CC1)C1COCC1)=O
Computed Properties
- Exact Mass: 366.09429g/mol
- Monoisotopic Mass: 366.09429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6Ų
- XLogP3: 2.7
2-bromo-N-{1-(oxolan-3-yl)piperidin-4-ylmethyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6556-3184-4mg |
2-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide |
2034607-02-6 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6556-3184-2mg |
2-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide |
2034607-02-6 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6556-3184-75mg |
2-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide |
2034607-02-6 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6556-3184-20mg |
2-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide |
2034607-02-6 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6556-3184-1mg |
2-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide |
2034607-02-6 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6556-3184-40mg |
2-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide |
2034607-02-6 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6556-3184-100mg |
2-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide |
2034607-02-6 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6556-3184-2μmol |
2-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide |
2034607-02-6 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6556-3184-50mg |
2-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide |
2034607-02-6 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6556-3184-15mg |
2-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide |
2034607-02-6 | 15mg |
$133.5 | 2023-09-08 |
2-bromo-N-{1-(oxolan-3-yl)piperidin-4-ylmethyl}benzamide Related Literature
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on 2-bromo-N-{1-(oxolan-3-yl)piperidin-4-ylmethyl}benzamide
Introduction to Compound with CAS No. 2034607-02-6 and Product Name: 2-bromo-N-{1-(oxolan-3-yl)piperidin-4-ylmethyl}benzamide
Compound with the CAS number 2034607-02-6 and the product name 2-bromo-N-{1-(oxolan-3-yl)piperidin-4-ylmethyl}benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The molecular structure, characterized by a brominated benzamide core linked to a piperidine ring substituted with an oxolane moiety, positions it as a promising candidate for further investigation in medicinal chemistry.
The brominated benzamide moiety is a well-documented pharmacophore in drug discovery, known for its ability to interact with various biological targets. The presence of a bromine atom at the para position of the benzene ring enhances the electrophilicity of the molecule, making it more reactive in nucleophilic substitution reactions. This feature is particularly valuable in the synthesis of more complex derivatives aimed at improving pharmacokinetic properties and target specificity.
The piperidine ring is another critical component of this compound, contributing to its solubility and bioavailability. Piperidine derivatives are widely recognized for their role in central nervous system (CNS) drugs, cardiovascular agents, and antiviral medications. The introduction of a 1-(oxolan-3-yl)methyl substituent further diversifies the chemical space, potentially enhancing binding affinity and selectivity against specific biological targets.
Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their biological activity. Molecular docking studies have suggested that 2-bromo-N-{1-(oxolan-3-yl)piperidin-4-ylmethyl}benzamide may interact with enzymes and receptors involved in inflammatory pathways, making it a candidate for therapeutic intervention in conditions such as arthritis and autoimmune disorders. The oxolane ring, while less common in drug molecules, has shown promise in stabilizing the conformation of the piperidine moiety, thereby improving binding interactions.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial assays indicate that it exhibits moderate activity against certain cancer cell lines, possibly through inhibition of key signaling pathways. The bromine atom's reactivity also allows for further derivatization, enabling the creation of analogs with enhanced potency or altered metabolic profiles. This flexibility is crucial for optimizing drug candidates for clinical use.
The synthesis of 2-bromo-N-{1-(oxolan-3-yl)piperidin-4-ylmethyl}benzamide involves multi-step organic transformations, including nucleophilic aromatic substitution, alkylation, and cyclization reactions. The use of advanced synthetic techniques ensures high purity and yield, which are essential for subsequent biological evaluation. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structural integrity of the compound.
As research progresses, the integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like this one. Predictive models can assess potential toxicity and pharmacokinetic properties early in the development process, reducing the time and cost associated with bringing new drugs to market. The unique structural features of 2-bromo-N-{1-(oxolan-3-yl)piperidin-4-ylmethyl}benzamide make it an attractive subject for such computational approaches.
The potential applications of this compound extend beyond oncology. Its interaction with inflammatory mediators suggests utility in treating neurodegenerative diseases, where modulation of inflammatory pathways has shown therapeutic benefit. Additionally, its ability to cross the blood-brain barrier may make it suitable for treating CNS disorders that are currently challenging to address with existing therapies.
In conclusion, 2-bromo-N-{1-(oxolan-3-yl)piperidin-4-ylmethyl}benzamide (CAS No. 2034607-02-6) represents a significant contribution to pharmaceutical chemistry. Its unique structural composition and promising biological activity position it as a valuable tool for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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